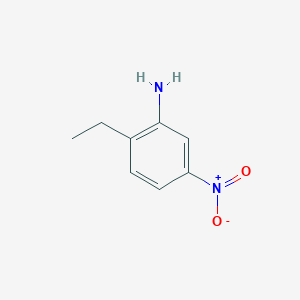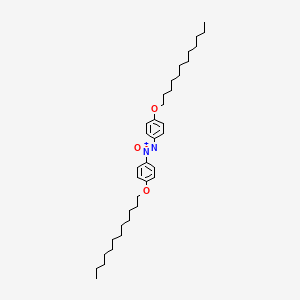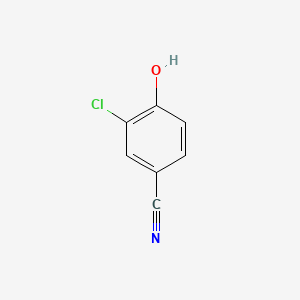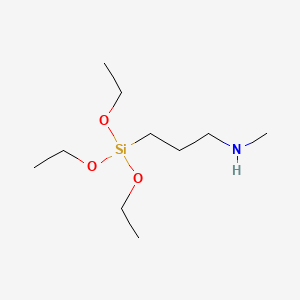
N-Methyl-3-(Triethoxysilyl)propylamin
Übersicht
Beschreibung
“1-Propanamine, N-methyl-3-(triethoxysilyl)-” is an organosilicon compound. It is a derivative of propanamine where a methyl group is attached to the nitrogen atom and a triethoxysilyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular formula of “1-Propanamine, N-methyl-3-(triethoxysilyl)-” is C9H23NO3Si . This indicates that the molecule consists of 9 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 silicon atom .
Physical and Chemical Properties Analysis
The molecular weight of “1-Propanamine, N-methyl-3-(triethoxysilyl)-” is 221.3693 . Other physical and chemical properties such as boiling point, density, and appearance can vary depending on the conditions and need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Oberflächenmodifizierung und Funktionalisierung
N-Methyl-3-(Triethoxysilyl)propylamin: wird in der Oberflächenchemie häufig verwendet, um verschiedene Substrate wie Glas, Metalle und Polymere zu modifizieren. Die Triethoxysilylgruppe ermöglicht es der Verbindung, auf diesen Oberflächen eine selbstorganisierte Monoschicht zu bilden, wodurch Aminfunktionalitäten eingeführt werden. Diese Amine können als Ankerpunkte für nachfolgende chemische Reaktionen dienen und ermöglichen die Anbindung von Biomolekülen oder anderen chemischen Einheiten .
Synthese von Siliziumdioxidpartikeln
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Siliziumdioxid-Nanopartikeln. Sie fungiert als Precursor in Sol-Gel-Prozessen, bei denen ihre hydrolysierbaren Ethoxygruppen unter Bildung von Siloxanbindungen reagieren, was zur Bildung von Siliziumdioxidnetzwerken führt. Die resultierenden Siliziumdioxidpartikel werden aufgrund ihrer Biokompatibilität und ihrer einfachen Funktionalisierung häufig in Arzneimittelträgersystemen und diagnostischen Anwendungen eingesetzt .
Katalysatoren in der organischen Synthese
In der organischen Synthese wird This compound als Katalysator für verschiedene Reaktionen eingesetzt, darunter Aminierungen, Kondensationen und Polymerisationen. Seine Aminfunktionalität kann Substrate oder Intermediate aktivieren und so die Reaktionsgeschwindigkeiten und die Selektivität verbessern .
Korrosionsschutz
Die Verbindung wird hinsichtlich ihres Potenzials als Korrosionsinhibitor untersucht. Wenn sie auf Metalloberflächen aufgetragen wird, kann sie eine Schutzschicht bilden, die Oxidation und Korrosion verhindert. Dies ist besonders nützlich, um die Lebensdauer von Industriemaschinen und Infrastrukturen zu verlängern .
Verbesserung der Haftung
This compound: dient als Haftvermittler in Beschichtungen und Klebstoffen. Es verbessert die Bindung zwischen organischen Polymeren und anorganischen Substraten, was für die Haltbarkeit und Leistung von Verbundwerkstoffen unerlässlich ist .
Entwicklung von Hybridmaterialien
Die Verbindung spielt eine wichtige Rolle bei der Herstellung von hybriden organisch-anorganischen Materialien. Durch die Verbrückung von organischen Polymeren mit anorganischen Silikaten trägt sie zu Materialien mit verbesserten mechanischen, thermischen und chemischen Eigenschaften bei. Diese Hybride finden Anwendung in der Elektronik, Optik und in fortschrittlichen Verbundwerkstoffen .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Methyl-3-(triethoxysilyl)propylamine, also known as N-Methyl-3-(triethoxysilyl)propan-1-amine or 1-Propanamine, N-methyl-3-(triethoxysilyl)-, is a type of organosilicon compound Similar organosilicon compounds are known to interact with various organic and inorganic materials, modifying their surface properties .
Mode of Action
It is known that organosilicon compounds can undergo various reactions, such as condensation and polymerization . These reactions can lead to changes in the properties of the target materials, such as increased hydrophobicity, improved adhesion, and enhanced stability .
Biochemical Pathways
Organosilicon compounds are known to interact with various biochemical pathways, depending on their specific structure and the nature of their target materials .
Pharmacokinetics
It is known that organosilicon compounds can be absorbed and distributed in various ways, depending on their specific structure and the nature of their target materials .
Result of Action
It is known that organosilicon compounds can modify the properties of their target materials, leading to various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of N-Methyl-3-(triethoxysilyl)propylamine can be influenced by various environmental factors. For example, the presence of moisture can affect the reactivity of organosilicon compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence their action .
Eigenschaften
IUPAC Name |
N-methyl-3-triethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-5-12-15(13-6-2,14-7-3)10-8-9-11-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZJXALAREFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064090 | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-50-4 | |
| Record name | N-Methyl-3-aminopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3-(triethoxysilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


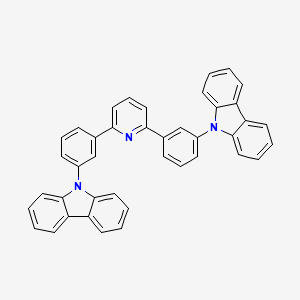

![[12]Cycloparaphenylene](/img/structure/B1661916.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)
![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)

